

# 1,2-Difluorobenzene CAS number and molecular structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,2-Difluorobenzene

Cat. No.: B135520

[Get Quote](#)


## An In-depth Technical Guide to 1,2-Difluorobenzene

CAS Number: 367-11-3 Molecular Formula: C<sub>6</sub>H<sub>4</sub>F<sub>2</sub>

This technical guide provides a comprehensive overview of **1,2-Difluorobenzene**, a key aromatic compound utilized in various research and development sectors, particularly in medicinal chemistry and materials science. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and significant applications, tailored for researchers, scientists, and drug development professionals.

## Molecular Structure and Properties

**1,2-Difluorobenzene** is an aromatic organic compound in which two fluorine atoms are substituted on adjacent carbon atoms of a benzene ring.<sup>[1]</sup> This substitution pattern significantly influences its electronic properties and reactivity. The molecular structure is depicted below:

 Molecular Structure of 1,2-Difluorobenzene

Caption: The chemical structure of **1,2-Difluorobenzene**.

The physical and chemical properties of **1,2-Difluorobenzene** are summarized in the tables below, providing a ready reference for experimental design and evaluation.

## Physical and Chemical Properties

Property	Value
Molecular Weight	114.09 g/mol
Appearance	Colorless liquid
Density	1.158 g/mL at 25 °C
Melting Point	-34 °C
Boiling Point	92 °C
Flash Point	2.2 °C
Refractive Index (n <sup>20</sup> /D)	1.443
Solubility in Water	Not miscible or difficult to mix
Dielectric Constant	13.8 at 300 K

Sources:[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Spectroscopic Data

Spectroscopic Data	Key Features
$^1\text{H}$ NMR (in $\text{CDCl}_3$ )	$\delta$ ~7.0-7.2 ppm (complex multiplet). The spectrum shows complex splitting patterns due to proton-proton and proton-fluorine couplings.
$^{13}\text{C}$ NMR (in $\text{CDCl}_3$ )	Signals are observed in the aromatic region, with carbon atoms directly bonded to fluorine showing large C-F coupling constants.
$^{19}\text{F}$ NMR	A single resonance is typically observed, with complex splitting due to coupling with adjacent protons and the other fluorine atom.
Infrared (IR) Spectrum	Characteristic peaks for C-H stretching of aromatic rings, C=C stretching in the aromatic ring, and strong C-F stretching bands.
Mass Spectrometry (EI)	Molecular ion peak ( $\text{M}^+$ ) at $m/z = 114$ . Key fragment ions are also observed.

Sources:[1][4][5][6][7][8][9][10][11][12][13]

## Synthesis of 1,2-Difluorobenzene

The most common laboratory and industrial synthesis of **1,2-Difluorobenzene** is achieved through the Balz-Schiemann reaction, starting from 2-fluoroaniline.[1][14] This reaction involves the diazotization of an aromatic amine in the presence of a tetrafluoroborate source, followed by thermal or photochemical decomposition of the resulting diazonium salt.

## Experimental Protocol: Balz-Schiemann Reaction

A modern approach to the Balz-Schiemann reaction often employs continuous flow chemistry to enhance safety and efficiency, particularly in handling potentially unstable diazonium intermediates.[2][8][15]

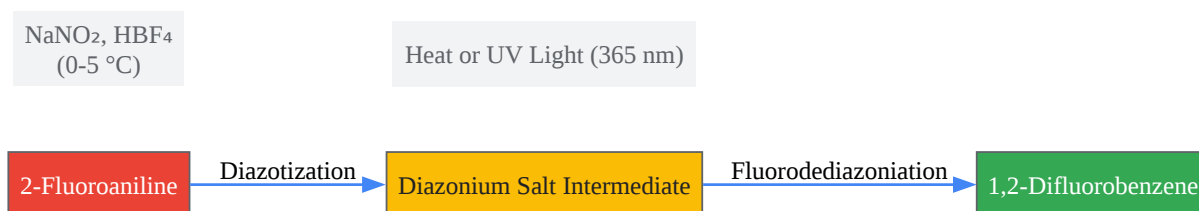
Materials:

- 2-Fluoroaniline

- Sodium Nitrite ( $\text{NaNO}_2$ )
- Hydrofluoric acid/pyridine ( $\text{HF/pyridine}$ ) or Tetrafluoroboric acid ( $\text{HBF}_4$ )
- Anhydrous solvent (e.g., Tetrahydrofuran - THF)

#### Procedure Outline:

- **Diazotization:** 2-Fluoroaniline is dissolved in a suitable solvent and cooled to a low temperature (typically  $0-5\text{ }^\circ\text{C}$ ). An aqueous solution of sodium nitrite is added dropwise to a solution of the amine in the presence of an acid (like  $\text{HBF}_4$  or a mixture of  $\text{HCl}$  and  $\text{NaBF}_4$ ). This in-situ generation of nitrous acid leads to the formation of the 2-fluorobenzenediazonium tetrafluoroborate salt.
- **Decomposition:** The diazonium salt is then decomposed to yield **1,2-difluorobenzene**. This can be achieved through:
  - **Thermal Decomposition:** The isolated diazonium salt is gently heated, leading to the evolution of nitrogen gas and boron trifluoride, with the formation of **1,2-difluorobenzene**.
  - **Photochemical Decomposition:** Recent advancements have shown that irradiating the diazonium salt solution (e.g., with a 365 nm LED) can induce a cleaner and more efficient fluorodediazoniatio, often at room temperature and with shorter reaction times.[\[2\]](#)[\[14\]](#)[\[15\]](#)
- **Work-up and Purification:** The reaction mixture is typically neutralized, and the organic product is extracted with a suitable solvent (e.g., diethyl ether). The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by distillation.



[Click to download full resolution via product page](#)

Caption: Synthesis of **1,2-Difluorobenzene** via the Balz-Schiemann reaction.

## Applications in Research and Development

**1,2-Difluorobenzene** is a versatile building block and solvent in modern organic synthesis and drug development.

## Synthesis of Pharmaceutical Intermediates

A prominent application of **1,2-difluorobenzene** is in the synthesis of complex pharmaceutical ingredients. For instance, it is a key starting material for the synthesis of 2,3-difluorobenzaldehyde, an important intermediate for various bioactive molecules.

Experimental Protocol: Synthesis of 2,3-Difluorobenzaldehyde

This synthesis proceeds via ortho-lithiation of **1,2-difluorobenzene** followed by formylation.

Materials:

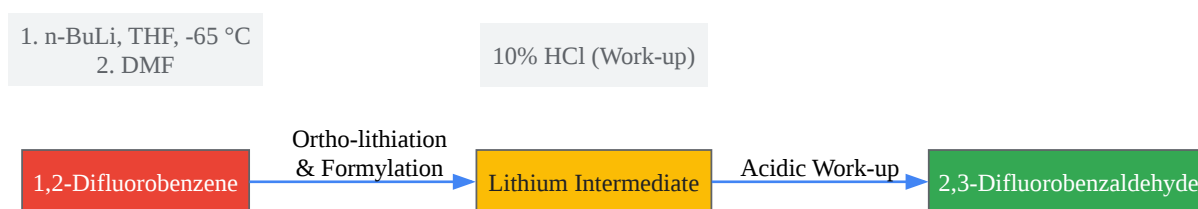
- **1,2-Difluorobenzene**
- n-Butyllithium (n-BuLi) in hexanes
- N,N-Dimethylformamide (DMF)
- Anhydrous Tetrahydrofuran (THF)
- 10% Hydrochloric acid (HCl)

Procedure Outline:

- **Lithiation:** A solution of **1,2-difluorobenzene** in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen). The solution is cooled to a very low temperature (e.g., -65 °C). n-Butyllithium is then added dropwise over a period of 1.5-2.5 hours, maintaining the low temperature. The mixture is stirred for an additional 30 minutes to ensure complete lithiation.

- Formylation: Anhydrous DMF is added dropwise to the reaction mixture, and the temperature is allowed to rise to approximately -30 °C.
- Work-up: The reaction is quenched by pouring the mixture into a cold 10% solution of hydrochloric acid, ensuring the temperature does not exceed 30 °C. The product is then extracted, and the organic layers are washed and dried.
- Purification: After removing the solvent, the crude product is purified by distillation to yield 2,3-difluorobenzaldehyde.

Source:[16]



[Click to download full resolution via product page](#)

Caption: Synthesis of 2,3-difluorobenzaldehyde from **1,2-difluorobenzene**.

## Role in Palladium-Catalyzed Cross-Coupling Reactions

While the high strength of the C-F bond makes **1,2-difluorobenzene** challenging to use as a substrate in cross-coupling reactions without specific catalysts designed for C-F activation, it has found significant use as a solvent in organometallic chemistry.[17] Its properties, including a high dielectric constant, relative chemical inertness, and weak coordinating ability, make it an excellent medium for electrochemical studies of transition metal complexes and for reactions involving cationic or highly electrophilic species.[1][8]

Research into the direct C-F activation of fluoroarenes is an active field. Methodologies for the palladium-catalyzed cross-coupling of polyfluorinated aromatics have been developed, often requiring specialized ligands and conditions to facilitate the oxidative addition of the C-F bond

to the palladium center.[17][18][19][20][21] These advancements pave the way for the potential use of **1,2-difluorobenzene** as a substrate for creating complex biaryl structures.

## Conclusion

**1,2-Difluorobenzene** is a fundamental chemical for advanced synthesis. Its unique properties, stemming from the ortho-difluoro substitution, make it both a valuable precursor for complex molecules and a specialized solvent for sensitive organometallic systems. The detailed data and protocols provided in this guide are intended to support researchers in leveraging the full potential of this versatile compound in their scientific endeavors.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1,2-Difluorobenzene(367-11-3) <sup>1</sup>H NMR spectrum [chemicalbook.com]
- 2. 366. Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniatioin Step in a Continuous Flow Mode - Magritek [magritek.com]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
- 5. 1,2-Difluorobenzene(367-11-3) IR Spectrum [m.chemicalbook.com]
- 6. Benzene, 1,2-difluoro- [webbook.nist.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. 1,2-Difluorobenzene | 367-11-3 | Benchchem [benchchem.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. Benzene, 1,2-difluoro- [webbook.nist.gov]
- 11. 1,2-difluorobenzene Proton Full Spectrum [wiredchemist.com]
- 12. Benzene, 1,2-difluoro- [webbook.nist.gov]
- 13. Benzene, 1,2-difluoro- [webbook.nist.gov]

- 14. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 15. Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazotiation Step in a Continuous Flow Mode - SEQENS [[seqens.com](https://seqens.com)]
- 16. CN102659544A - Method for preparing 2,3-difluorobenzaldehyde - Google Patents [[patents.google.com](https://patents.google.com)]
- 17. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 18. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 19. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
- 20. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
- 21. Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids for the Stereoselective Synthesis of Monofluorostilbenes - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [1,2-Difluorobenzene CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b135520#1-2-difluorobenzene-cas-number-and-molecular-structure>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)